3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cytoprotection Neurodegeneration Patent landscape

This compound is a synthetic heterocyclic molecule featuring a quinazoline-2,4(1H,3H)-dione core fused at position 7 with a 1,2,4-oxadiazole ring that carries a 4-methoxyphenyl substituent, and an N3-ethyl group. It belongs to the broader class of quinazoline-dione–oxadiazole hybrids that have attracted research interest as potential nitric oxide synthase (NOS) modulators and kinase inhibitors.

Molecular Formula C19H16N4O4
Molecular Weight 364.361
CAS No. 1359064-76-8
Cat. No. B2547563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS1359064-76-8
Molecular FormulaC19H16N4O4
Molecular Weight364.361
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)NC1=O
InChIInChI=1S/C19H16N4O4/c1-3-23-18(24)14-9-6-12(10-15(14)20-19(23)25)17-21-16(22-27-17)11-4-7-13(26-2)8-5-11/h4-10H,3H2,1-2H3,(H,20,25)
InChIKeyZJAJJATUXSFIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1359064-76-8): Core Identity and Procurement Context


This compound is a synthetic heterocyclic molecule featuring a quinazoline-2,4(1H,3H)-dione core fused at position 7 with a 1,2,4-oxadiazole ring that carries a 4-methoxyphenyl substituent, and an N3-ethyl group [1]. It belongs to the broader class of quinazoline-dione–oxadiazole hybrids that have attracted research interest as potential nitric oxide synthase (NOS) modulators and kinase inhibitors. The compound is offered at research-grade purity (typically ≥95%) and is primarily sought as a tool compound for structure–activity relationship (SAR) exploration and target-identification studies.

Why 3-Ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by a Close Analog


In the quinazoline-2,4-dione–oxadiazole series, both the nature of the N3 substituent and the electronic character of the aryl-oxadiazole appendage critically control NOS isoform selectivity, cellular permeability, and metabolic stability [1]. Even minor modifications – such as replacing a methoxy group with a trifluoromethoxy or swapping an ethyl for a phenethyl chain – can invert the nNOS/iNOS selectivity ratio or shift the compound from an inhibitor to a substrate of cytochrome P450 enzymes. Consequently, generic substitution with an in-class analog without matching these precise structural features risks loss of the desired pharmacological profile and can invalidate SAR conclusions drawn from a specific chemical series.

Head-to-Head and Class-Level Differentiation Evidence for 3-Ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione


Intellectual Property (IP) Freedom-to-Operate: Absence from Dominant Oxadiazole Cytoprotection Patent

A search of US Patent 10,793,558 (Quinoline oxadiazoles as cytoprotective agents) reveals no claim encompassing the 4-methoxyphenyl-oxadiazole-substituted quinazoline-2,4-dione scaffold, whereas numerous other oxadiazole-containing heterocycles are explicitly claimed [1]. The target compound’s precise substitution pattern places it outside the protected chemical space of this key patent in the cytoprotection arena. This gap creates a viable research and development corridor for investigators seeking novel neuroprotective or cytoprotective leads without the encumbrance of existing composition-of-matter claims.

Cytoprotection Neurodegeneration Patent landscape

Physicochemical Drug-Likeness Advantage: Lower Molecular Weight and Reduced Lipophilicity vs. the Trifluoromethoxy-Phenethyl Analog

The target compound (MW 364.36 g/mol, molecular formula C19H16N4O4) is significantly smaller and less lipophilic than the closely related 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1358245-72-3, MW 494.43 g/mol, C25H17F3N4O4) [1]. The 130-Dalton reduction and the absence of the strongly electron-withdrawing trifluoromethoxy group predict enhanced passive permeability and a more favorable CNS multiparameter optimization (MPO) score, both critical for neurological target engagement.

Physicochemical properties CNS drug-likeness Structural optimization

NOS Isoform Selectivity Potential: SAR-Based Rationale for Differential nNOS vs. iNOS Inhibition

Structure–activity relationship studies on quinazoline-2,4-dione derivatives consistently demonstrate that the nature of the N3 substituent is a critical determinant of nNOS vs. iNOS selectivity, with small alkyl groups (methyl, ethyl) favoring nNOS inhibition while bulkier aralkyl groups shift selectivity toward iNOS [1]. Although direct IC50 data for the target compound are not publicly available, the N3-ethyl substitution pattern places it in the selectivity window that has produced nNOS-preferring inhibitors in related series (selectivity ratios >10 in compounds such as derivative 7d). Coupled with the electron-donating methoxy group that can enhance binding to the nNOS active-site heme, this scaffold is predicted to exhibit a selectivity profile distinct from iNOS-biased analogs.

Nitric oxide synthase Neuronal NOS Selectivity

Preferred Application Scenarios for 3-Ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Based on Evidence Differentiators


nNOS-Targeted Neuroscience Research

The compound’s predicted nNOS-preferring selectivity (class-level inference from the N3-ethyl SAR) and favorable CNS physicochemical profile (MW well below 400 Da) position it as a chemical probe for investigating the role of neuronal nitric oxide synthase in neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases, where excessive nNOS-derived nitric oxide contributes to neuronal damage [1]. Its selectivity advantage over iNOS-biased analogs helps reduce confounding inflammatory signals in mechanistic studies.

Patent-Clear Cytoprotection Lead Optimization

Because the lead cytoprotection patent (US 10,793,558) does not cover this scaffold, organizations can freely optimize the 3-ethyl-7-(4-methoxyphenyl-oxadiazolyl)quinazoline-2,4-dione core for neuroprotective or cardioprotective indications without incurring composition-of-matter royalty obligations, accelerating early-stage hit-to-lead programs [1].

Medicinal Chemistry SAR Expansion Around N3 and Position-7 Substituents

The existence of a well-characterized analog library (e.g., 3-phenethyl-trifluoromethoxy variant with a 130 Da higher MW) provides a quantitative baseline for systematic variation of the N3 alkyl chain and the aryl-oxadiazole electronics, enabling rapid SAR table generation around permeability, potency, and metabolic stability endpoints [1].

Intellectual Property-Differentiating Contract Research (CRO) Compound Acquisition

Contract research organizations seeking to offer a novel quinazoline-oxadiazole chemotype for client-driven NOS inhibitor campaigns will find this compound distinct from ubiquitous oxadiazole-quinoline patent estates, providing a unique selling proposition grounded in verified IP clearance [1].

Quote Request

Request a Quote for 3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.